molecular formula C₂₆H₂₉ClN₂O₄S B1662199 Methoxybenzene-sulfonamide CAS No. 139298-40-1

Methoxybenzene-sulfonamide

Cat. No. B1662199
M. Wt: 501 g/mol
InChI Key: LLLQTDSSHZREGW-AATRIKPKSA-N
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Description

Methoxybenzene-sulfonamide, also known as 3-methoxybenzene-1-sulfonamide, is an organosulfur compound . It is a powder at room temperature .


Molecular Structure Analysis

The molecular weight of Methoxybenzene-sulfonamide is 187.22 . The molecular structure of sulfonamides typically involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .


Physical And Chemical Properties Analysis

Methoxybenzene-sulfonamide is a powder at room temperature . It has a melting point of 131-132°C .

Scientific Research Applications

Antitumor Applications

Methoxybenzene-sulfonamide compounds have been evaluated for their potential in treating cancer. Two specific compounds, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), have shown promise as cell cycle inhibitors and have progressed to clinical trials. E7010 acts as an orally active antimitotic agent disrupting tubulin polymerization, while E7070 decreases the S phase fraction in various cancer cell lines, causing G1 and/or G2 accumulation. High-density oligonucleotide microarray analysis has helped characterize these antitumor sulfonamides, illuminating their pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).

Antimicrobial Activities

Methoxybenzene-sulfonamide compounds have shown significant antimicrobial activities. A study synthesized two novel sulfonamides, including N-(2-methoxy phenyl)-4-methylbenzenesulfonamide, and assessed their effectiveness against pathogenic strains of gram-positive and gram-negative bacteria using the disc diffusion method. These compounds exhibited good antimicrobial activities (Ahmad & Farrukh, 2012).

Inhibition of Tumor-Associated Isozyme

Halogenated sulfonamides, including methoxybenzene-sulfonamide derivatives, have been prepared and evaluated as inhibitors of the tumor-associated isozyme carbonic anhydrase IX. This study revealed potent inhibitors among both simple aromatic and heterocyclic compounds, suggesting the potential for designing more potent and selective inhibitors as antitumor agents (Ilies et al., 2003).

Water Treatment and Environmental Concerns

The oxidation of sulfonamide antibiotics, including methoxybenzene-sulfonamides, by chlorine dioxide in water has been studied. This research provides insights into the degradation pathways and the potential decrease in antibacterial activity due to the destruction of the p-aminobenzenesulfonamide moiety, which is crucial for understanding the fate of these compounds in water treatment processes (Ben et al., 2017).

properties

IUPAC Name

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN2O4S/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25/h3-16,30H,17-20H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLQTDSSHZREGW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxybenzene-sulfonamide

CAS RN

139298-40-1
Record name KN 93
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139298401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KN-93
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TW744QBU1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
195
Citations
K Beheshti-Maal, T Khazaeili, N Asakere… - Letters in Organic …, 2018 - ingentaconnect.com
Background: Sulfonamide derivatives belong to the most important structural classes of drug molecules. This functional group constitutes the largest class of antibacterial agents. …
Number of citations: 6 www.ingentaconnect.com
GB Kasawar, MN Farooqui - Indian Journal of Pharmaceutical …, 2009 - ncbi.nlm.nih.gov
… aminopropyl]-2-methoxybenzene sulfonamide in bulk drug. The … aminopropyl]-2-methoxybenzene sulfonamide] was found to be … ]-2-methoxybenzene sulfonamide] ranged from 99.57 to …
Number of citations: 6 www.ncbi.nlm.nih.gov
AV Reddy, SU Bhaskara Rao… - Synthetic …, 2009 - Taylor & Francis
… )-2-Methoxybenzene Sulfonamide (R)-5-(2-Aminopropyl)-2-methoxybenzene sulfonamide (… -5-(2-aminopropyl)-2-methoxybenzene sulfonamide, dry weight: 26 g and HPLC chiral purity: …
Number of citations: 10 www.tandfonline.com
JB Denis, G Masson, P Retailleau… - Angewandte Chemie, 2011 - Wiley Online Library
… We began our studies by examining the reaction of (E)-N-benzylidene-4-methoxybenzene sulfonamide (2 a) with ethyl 2,3-butadienoate (3 a) in the presence of 6′-deoxy-6′-…
Number of citations: 93 onlinelibrary.wiley.com
KK Redda, M Gangapuram, B Mochona, N Mateeva… - Cancer Research, 2011 - AACR
… N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzene- sulfonamide showed the most potent cytotoxicity with an IC 50 values of 47, 28, and 44 µM on MCF-7, …
Number of citations: 2 aacrjournals.org
V Akurathi, O Gheysens, S Celen, M Koole… - 2010 - Soc Nuclear Med
… Here, we report synthesis, preliminary in vitro and in vivo evaluation of 4-[ 11 C]methoxybenzene sulfonamide (1) and 4-[ 18 F]fluoroethoxybenzene sulfonamide (2) as PET probes for …
Number of citations: 2 jnm.snmjournals.org
TA Sheikh, MN Arshad, MM Rahman, AM Asiri… - Inorganica Chimica …, 2017 - Elsevier
The heavy metals are naturally occurring elements and becoming the main source of pollution in our eco-environment due to their commercial applications. So, for the probe of heavy …
Number of citations: 138 www.sciencedirect.com
V Snieckus, MS Hossain - Synfacts, 2015 - thieme-connect.com
… It was observed that para-methoxybenzene sulfonamide gave 80% yield; however, the more electron-deficient para-nitrobenzenesulfonamide substrate failed to cyclize along with …
Number of citations: 0 www.thieme-connect.com
YL Makasana, NB Gotecha, BD Odedara… - Inventi Rapid: Pharm …, 2013 - researchgate.net
… Tamsulosin Hydrochloride (TAM) (Figure 1(A)), chemically known as 5-[(2R)-2-[[2-(2-Ethoxyphenoxy) ethyl] amino] propyl]-2 methoxybenzene sulfonamide hydrochloride, is an alpha 1-…
Number of citations: 2 www.researchgate.net
K Keledjian, N Kyprianou - The Journal of urology, 2003 - auajournals.org
… In this study we investigated the effect of the 2 piperazidinyl quinazoline based α1-adrenoceptor antagonists and the methoxybenzene sulfonamide α1-antagonist tamsulosin on human …
Number of citations: 67 www.auajournals.org

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